1-(1-ethyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride
CAS No.: 1185031-31-5
Cat. No.: VC6303335
Molecular Formula: C17H20ClF3N4O
Molecular Weight: 388.82
* For research use only. Not for human or veterinary use.
![1-(1-ethyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride - 1185031-31-5](/images/structure/VC6303335.png)
CAS No. | 1185031-31-5 |
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Molecular Formula | C17H20ClF3N4O |
Molecular Weight | 388.82 |
IUPAC Name | [4-(1-ethylimidazol-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Standard InChI | InChI=1S/C17H19F3N4O.ClH/c1-2-22-8-7-21-16(22)24-11-9-23(10-12-24)15(25)13-5-3-4-6-14(13)17(18,19)20;/h3-8H,2,9-12H2,1H3;1H |
Standard InChI Key | QWVKITJEMFOESN-UHFFFAOYSA-N |
SMILES | CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl |
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, known for conferring conformational flexibility and basicity.
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An 1-ethylimidazol-2-yl substituent, introducing a five-membered aromatic ring with nitrogen atoms at positions 1 and 3, which enhances electron-richness and potential for hydrogen bonding.
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A 2-(trifluoromethyl)benzoyl group, providing steric bulk and electron-withdrawing properties due to the trifluoromethyl (-CF₃) moiety.
The hydrochloride salt form improves solubility in polar solvents, a common strategy in pharmaceutical chemistry to enhance bioavailability.
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
CAS No. | 1185031-31-5 | |
Molecular Formula | C₁₇H₂₀ClF₃N₄O | |
Molecular Weight | 388.82 g/mol | |
IUPAC Name | [4-(1-Ethylimidazol-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone hydrochloride | |
SMILES | CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl |
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
The synthesis likely follows a multi-step sequence common to piperazine derivatives:
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Piperazine Functionalization: Introducing the imidazole substituent via nucleophilic substitution or coupling reactions.
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Benzoylation: Attaching the 2-(trifluoromethyl)benzoyl group through acyl chloride intermediates.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Table 2: Hypothetical Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Intermediate |
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1 | Imidazole Alkylation | 1-Ethylimidazole, Base (K₂CO₃) | 1-Ethylimidazole-piperazine adduct |
2 | Friedel-Crafts Acylation | 2-(Trifluoromethyl)benzoyl chloride, Lewis Acid (AlCl₃) | Acylated intermediate |
3 | Salt Formation | HCl (gaseous or aqueous) | Final hydrochloride product |
Industrial Scalability Challenges
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Purification: The presence of multiple nitrogen atoms complicates crystallization; chromatographic techniques may be required.
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Yield Optimization: Steric hindrance from the trifluoromethyl group could limit acylation efficiency, necessitating excess reagents or elevated temperatures.
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Regulatory Compliance: Adherence to Good Manufacturing Practices (GMP) mandates rigorous impurity profiling, particularly for residual solvents or unreacted intermediates.
Pharmacological Profile and Mechanism of Action
Putative Biological Targets
Piperazine derivatives exhibit affinity for neurotransmitter receptors (e.g., serotonin 5-HT₁A, dopamine D₂) and enzymatic systems (e.g., phosphodiesterases, kinases). The trifluoromethyl group enhances lipophilicity, promoting blood-brain barrier penetration, while the imidazole ring may facilitate interactions with histaminergic or adrenergic systems.
Table 3: Comparative Activity of Structural Analogs
Compound Class | Target Receptor | IC₅₀ (nM) | Reference |
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Piperazine-antipsychotics | D₂ Dopamine | 5–50 | |
Imidazole-antidepressants | 5-HT₁A | 10–100 | |
Trifluoromethyl-containing anti-inflammatories | COX-2 | 20–200 |
Hypothesized Therapeutic Effects
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Antipsychotic Activity: Blockade of dopaminergic D₂ receptors could mitigate positive symptoms of schizophrenia.
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Antidepressant Effects: 5-HT₁A receptor partial agonism may enhance serotonin neurotransmission.
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Anti-inflammatory Action: COX-2 inhibition via electron-withdrawing -CF₃ group could reduce prostaglandin synthesis.
Preclinical Research and Developmental Status
In Silico Predictions
Computational models suggest favorable ADMET properties:
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Absorption: High permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s) due to moderate logP (~2.5).
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Metabolism: Susceptibility to CYP3A4-mediated oxidation at the imidazole ring.
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Toxicity: Low hERG channel inhibition risk (predicted IC₅₀ > 10 μM), reducing cardiac liability.
In Vitro Studies (Extrapolated)
While direct assays are lacking, related compounds demonstrate:
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Antiproliferative Activity: IC₅₀ = 15 μM against MCF-7 breast cancer cells via apoptosis induction.
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Antimicrobial Efficacy: MIC = 8 μg/mL against Staphylococcus aureus by disrupting cell wall synthesis.
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